

An In-Depth Technical Guide to 5-O-Methyllatifolin: Physical and Chemical Properties

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Compound of Interest

Compound Name: 5-O-Methyllatifolin

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-Methyllatifolin, a naturally occurring neoflavonoid primarily isolated from plants of the *Dalbergia* genus, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of **5-O-Methyllatifolin**. It includes tabulated quantitative data, detailed experimental protocols for its isolation and analysis of its bioactivities, and visualizations of relevant signaling pathways. This document aims to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

5-O-Methyllatifolin is a phenolic compound characterized by a neoflavonoid skeleton. Its physical and chemical characteristics are summarized below.

Tabulated Physical and Chemical Data

Property	Value	Source/Citation
Molecular Formula	C ₁₈ H ₂₀ O ₄	[1]
Molecular Weight	300.35 g/mol	[1]
CAS Number	18525-14-9	[1]
Appearance	Yellowish viscous oil	
Boiling Point	452.2 ± 45.0 °C at 760 mmHg	[1]
Density	1.1 ± 0.1 g/cm ³	[1]
Flash Point	227.3 ± 28.7 °C	[1]
Solubility	Soluble in methanol, ethanol, DMSO; sparingly soluble in water.	Inferred from general flavonoid solubility
Melting Point	Not available	

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **5-O-Methyllatifolin**. While complete assigned spectra are not readily available in the public domain, typical chemical shifts and absorption bands for similar flavonoid structures can be inferred.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H-NMR:** The proton NMR spectrum of **5-O-Methyllatifolin** is expected to show characteristic signals for aromatic protons, methoxy groups, and protons of the C3 side chain. Aromatic protons would typically appear in the range of δ 6.0-8.0 ppm. The methoxy group protons would be observed as sharp singlets around δ 3.7-4.0 ppm. Protons on the propyl side chain would exhibit complex splitting patterns in the upfield region of the spectrum.
- ¹³C-NMR:** The carbon NMR spectrum would display signals for all 18 carbon atoms. The aromatic carbons would resonate in the δ 100-160 ppm region. The methoxy group carbons

would appear around δ 55-60 ppm. Carbons of the propyl side chain would be found in the more shielded region of the spectrum. Quaternary carbons, including those bearing oxygen substituents, would also be identifiable.

1.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **5-O-Methyllatifolin** would likely exhibit the following characteristic absorption bands:

- $\sim 3400\text{ cm}^{-1}$ (broad): O-H stretching vibration of the phenolic hydroxyl group.
- $\sim 3000\text{-}2850\text{ cm}^{-1}$: C-H stretching vibrations of aromatic and aliphatic groups.
- $\sim 1600\text{-}1450\text{ cm}^{-1}$: C=C stretching vibrations within the aromatic rings.
- $\sim 1270\text{-}1030\text{ cm}^{-1}$: C-O stretching vibrations of the ether and phenol groups.

1.2.3. Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of **5-O-Methyllatifolin**. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern can offer valuable structural information.

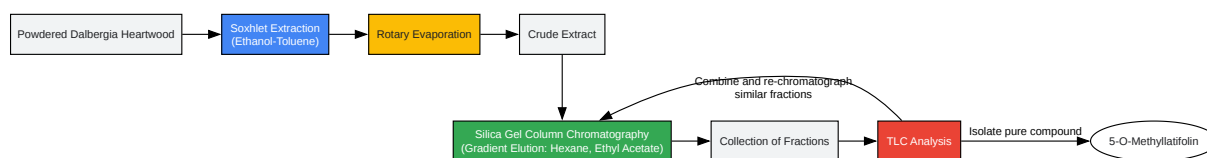
Experimental Protocols

This section outlines detailed methodologies for the isolation, and in vitro biological evaluation of **5-O-Methyllatifolin**.

Isolation and Purification of 5-O-Methyllatifolin from Dalbergia Heartwood

5-O-Methyllatifolin has been successfully isolated from the heartwood of *Dalbergia latifolia*[2]. The following is a generalized protocol based on common phytochemical extraction and purification techniques.

Workflow for Isolation and Purification



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Figure 1. Workflow for the isolation of **5-O-Methylatifolin**.

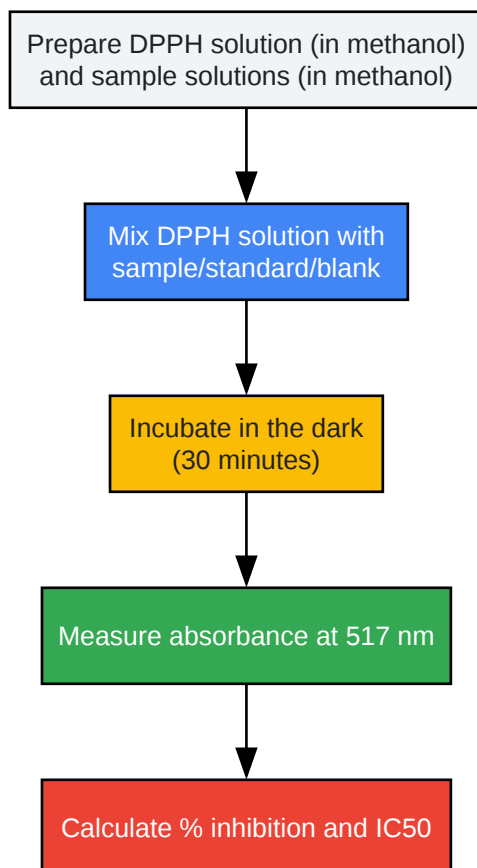
Methodology:

- **Sample Preparation:** The heartwood of Dalbergia species is air-dried and ground into a fine powder.
- **Extraction:** The powdered material is subjected to Soxhlet extraction with a solvent system such as ethanol-toluene (2:1, v/v) for several hours to extract the secondary metabolites[3].
- **Concentration:** The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Chromatographic Purification:**
 - The crude extract is adsorbed onto silica gel and loaded onto a silica gel column.
 - The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.
 - Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent.
 - Fractions containing the compound of interest (identified by its R_f value) are combined and may require further purification by repeated column chromatography or preparative TLC to obtain pure **5-O-Methylatifolin**.

DPPH Radical Scavenging Assay

This assay is a standard method to evaluate the antioxidant activity of a compound.

Workflow for DPPH Assay



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Figure 2. Workflow for the DPPH radical scavenging assay.

Methodology:

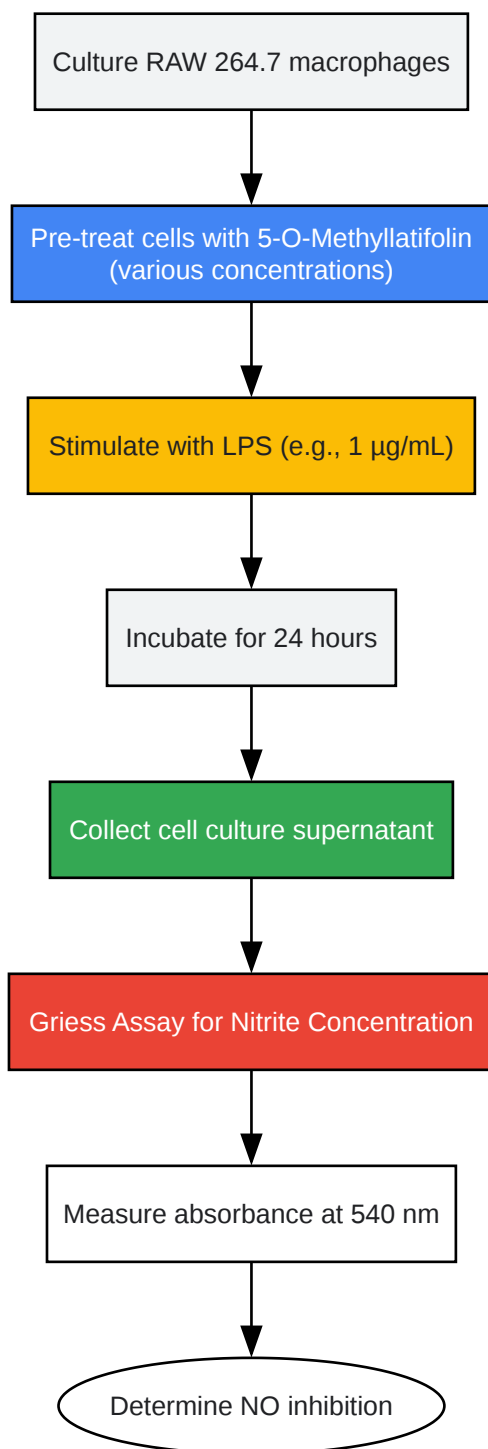
- Reagent Preparation:
 - DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
 - Sample Solutions: Prepare a series of concentrations of **5-O-Methylatifolin** in methanol.

- Standard: A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control and prepared in the same manner as the sample.
- Assay Procedure:
 - In a 96-well plate or cuvettes, add a specific volume of the sample or standard solution.
 - Add an equal volume of the DPPH solution to each well/cuvette.
 - For the blank, use methanol instead of the sample solution.
- Incubation and Measurement:
 - The reaction mixture is incubated in the dark at room temperature for 30 minutes.
 - The absorbance is measured at 517 nm using a spectrophotometer.
- Calculation:
 - The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Absorbance of Control} - \text{Absorbance of Sample}) / \text{Absorbance of Control}] \times 100$
 - The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration. A lower IC₅₀ value indicates higher antioxidant activity^{[4][5]}.

In Vitro Anti-inflammatory Assay on Macrophage Cells

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Workflow for Anti-inflammatory Assay



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Figure 3. Workflow for the in vitro anti-inflammatory assay.

Methodology:

- Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Cell Treatment:
 - Cells are seeded in 96-well plates and allowed to adhere.
 - The cells are then pre-treated with various non-toxic concentrations of **5-O-Methyllatifolin** for a specific period (e.g., 1 hour).
- Inflammation Induction:
 - Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. A negative control group (without LPS stimulation) and a positive control group (LPS stimulation without the test compound) are included.
- Incubation: The plates are incubated for 24 hours.
- Nitric Oxide Measurement (Griess Assay):
 - After incubation, the cell culture supernatant is collected.
 - An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.
 - The mixture is incubated at room temperature for 10-15 minutes.
 - The absorbance is measured at approximately 540 nm. The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. A reduction in nitrite concentration in the treated groups compared to the LPS-stimulated control indicates anti-inflammatory activity[3][6].

Potential Signaling Pathways

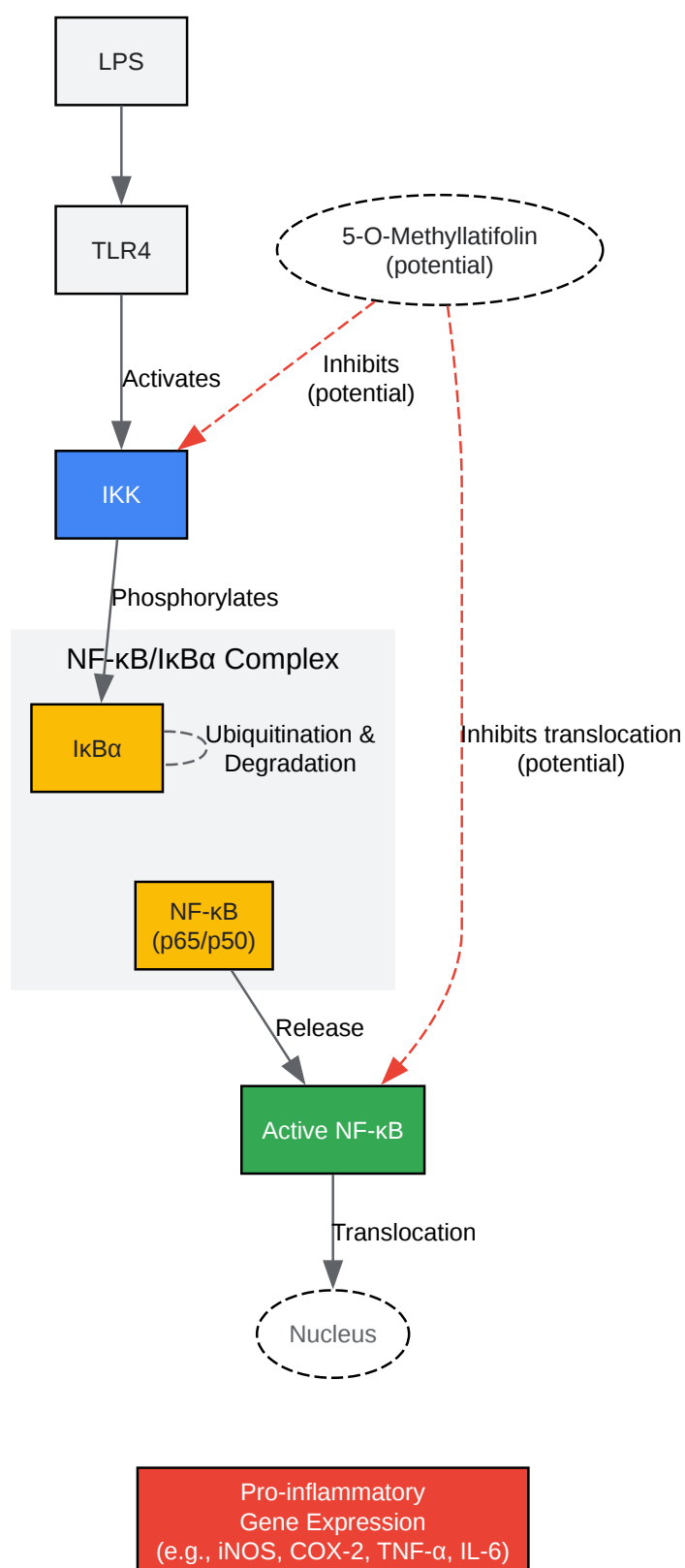
Flavonoids, including neoflavonoids like **5-O-Methyllatifolin**, are known to modulate various cellular signaling pathways, which underlies their potential therapeutic effects. While specific

studies on **5-O-Methylatifolin** are limited, its activity can be extrapolated from research on similar compounds.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of flavonoids are often attributed to their ability to interfere with pro-inflammatory signaling cascades.

NF-κB Signaling Pathway

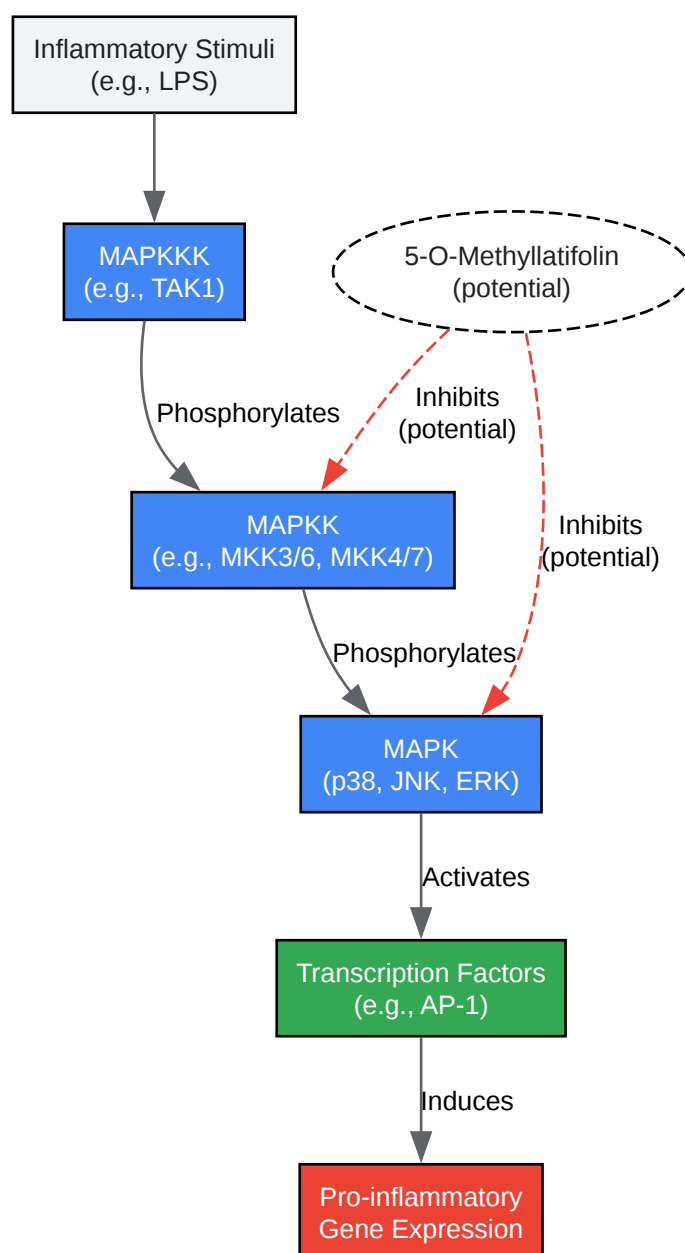


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Figure 4. Potential inhibition of the NF-κB signaling pathway.

Many flavonoids inhibit the Nuclear Factor-kappa B (NF- κ B) signaling pathway, a key regulator of inflammation. They can achieve this by inhibiting the I κ B kinase (IKK) complex, which prevents the degradation of I κ B α and the subsequent translocation of the active NF- κ B dimer to the nucleus. This leads to a decrease in the expression of pro-inflammatory genes such as iNOS, COX-2, and various cytokines[7][8][9][10][11].

MAPK Signaling Pathway



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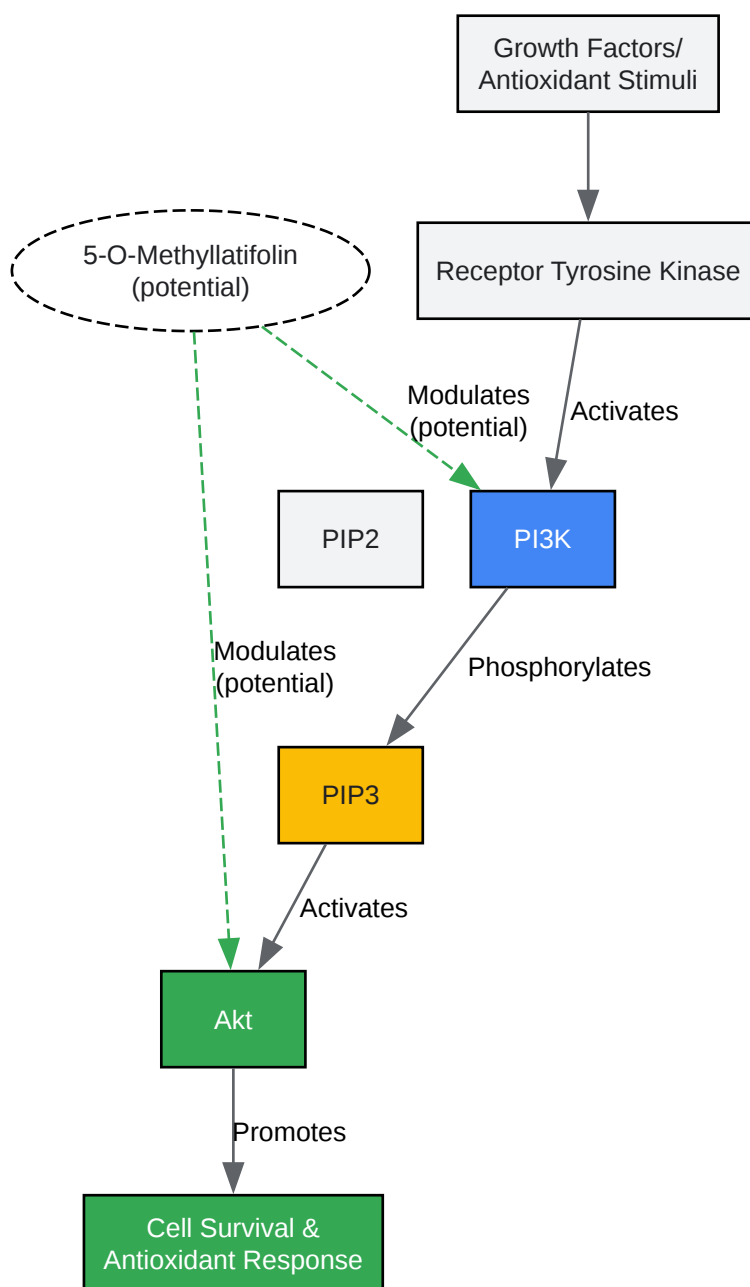
Figure 5. Potential modulation of the MAPK signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are also crucial in the inflammatory response. Flavonoids have been shown to inhibit the phosphorylation of these kinases, thereby downregulating the activation of transcription factors like AP-1 and subsequently reducing the production of inflammatory mediators[12][13][14][15].

Antioxidant-Related Signaling Pathways

The antioxidant effects of flavonoids are not only due to direct radical scavenging but also through the modulation of cellular antioxidant defense systems.

PI3K/Akt Signaling Pathway



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Figure 6. Potential modulation of the PI3K/Akt signaling pathway.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key signaling cascade involved in cell survival and proliferation. Some flavonoids have been shown to modulate this pathway, which can contribute to their protective effects against oxidative stress-induced cell death[1][16][17][18][19].

Conclusion

5-O-Methylatifolin presents as a neoflavonoid with potential antioxidant and anti-inflammatory properties, common to many flavonoids. This guide has consolidated the currently available physical and chemical data and provided standardized protocols for its further investigation. Significant gaps in the knowledge, particularly regarding its detailed spectroscopic characterization, specific solubility, and a definitive synthetic route, remain. Further research is warranted to fully elucidate the pharmacological profile of **5-O-Methylatifolin** and its mechanism of action at the molecular level, which will be crucial for any future consideration in drug development programs.

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